molecular formula C5H12BNO4 B11919621 (S)-2-Amino-5-boronopentanoic acid

(S)-2-Amino-5-boronopentanoic acid

Cat. No.: B11919621
M. Wt: 160.97 g/mol
InChI Key: BDQTXQNQUYSKAM-BYPYZUCNSA-N
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Description

(S)-2-Amino-5-boronopentanoic acid is a boronic acid derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of both an amino group and a boronic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-boronopentanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-boronopentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: Both the amino and boronic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include boronic esters, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-Amino-5-boronopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-boronopentanoic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives, such as:

  • Phenylboronic acid
  • Methylboronic acid
  • Butylboronic acid

Uniqueness

What sets (S)-2-Amino-5-boronopentanoic acid apart from these similar compounds is its unique combination of an amino group and a boronic acid group, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C5H12BNO4

Molecular Weight

160.97 g/mol

IUPAC Name

(2S)-2-amino-5-boronopentanoic acid

InChI

InChI=1S/C5H12BNO4/c7-4(5(8)9)2-1-3-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1

InChI Key

BDQTXQNQUYSKAM-BYPYZUCNSA-N

Isomeric SMILES

B(CCC[C@@H](C(=O)O)N)(O)O

Canonical SMILES

B(CCCC(C(=O)O)N)(O)O

Origin of Product

United States

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